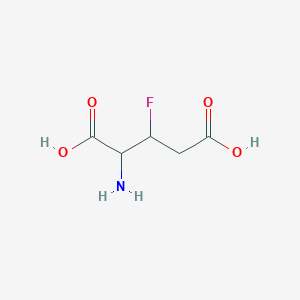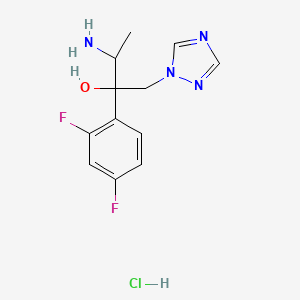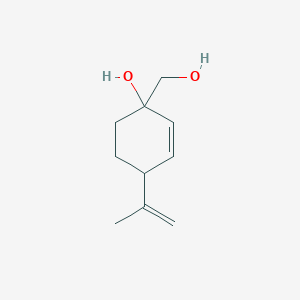![molecular formula C34H36N4O4 B12290966 Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/no-structure.png)
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is a complex organic compound with the molecular formula C34H36N4O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through peptide bond formation. Common reagents used in these reactions include amino acid esters, ammonia, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Glycinamide Derivatives: Various glycinamide derivatives exhibit similar chemical properties and applications, making them relevant for comparison.
Uniqueness
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is unique due to its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C34H36N4O4 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
N-[2-[(2-amino-2-oxoethyl)-(2-phenylethyl)amino]-2-oxoethyl]-2-[2-(4-hydroxyphenyl)ethylamino]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C34H36N4O4/c35-32(40)24-37(22-20-26-7-3-1-4-8-26)34(42)25-38(30-15-13-29(14-16-30)28-9-5-2-6-10-28)33(41)23-36-21-19-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25H2,(H2,35,40) |
InChI-Schlüssel |
JAOKSQLUELFTBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CC(=O)N)C(=O)CN(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)CNCCC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)


![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
